molecular formula C7H8N2O4 B13602295 1-(5-Nitropyridin-2-yl)ethane-1,2-diol

1-(5-Nitropyridin-2-yl)ethane-1,2-diol

Katalognummer: B13602295
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: YWMAFFGQYLPFOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitropyridin-2-yl)ethane-1,2-diol is a chemical compound characterized by the presence of a nitro group attached to a pyridine ring, along with an ethane-1,2-diol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitropyridin-2-yl)ethane-1,2-diol typically involves the nitration of pyridine derivatives followed by the introduction of the ethane-1,2-diol group. One common method involves the reaction of 5-nitropyridin-2-yl derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Nitropyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Nitropyridin-2-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Nitropyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Ethylpyridin-2-yl)ethane-1,2-diol: Similar structure but with an ethyl group instead of a nitro group.

    1-(5-Aminopyridin-2-yl)ethane-1,2-diol: Contains an amino group instead of a nitro group.

    1-(5-Nitropyridin-2-yl)ethane-1,2-diamine: Similar structure with an additional amine group

Uniqueness

1-(5-Nitropyridin-2-yl)ethane-1,2-diol is unique due to the presence of both a nitro group and an ethane-1,2-diol moiety, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H8N2O4

Molekulargewicht

184.15 g/mol

IUPAC-Name

1-(5-nitropyridin-2-yl)ethane-1,2-diol

InChI

InChI=1S/C7H8N2O4/c10-4-7(11)6-2-1-5(3-8-6)9(12)13/h1-3,7,10-11H,4H2

InChI-Schlüssel

YWMAFFGQYLPFOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.